

Application Notes and Protocols for MAX-40279 Hemiadipate Cell Viability Assays

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Compound of Interest

Compound Name: MAX-40279 hemiadipate

Cat. No.: B13920404

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Introduction

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] As a multi-kinase inhibitor, it holds promise for therapeutic applications in cancers where these signaling pathways are dysregulated, such as in Acute Myeloid Leukemia (AML).[2][3] Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis.[2] MAX-40279 has been designed to overcome resistance to existing FLT3 inhibitors, a significant challenge in the clinical setting.[1] Preclinical evaluations have demonstrated its potent inhibition of both FLT3 and FGFR and favorable distribution to the bone marrow.[2]

These application notes provide detailed protocols for assessing the in vitro efficacy of **MAX-40279 hemiadipate** on cancer cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Principle of the Assays

MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.

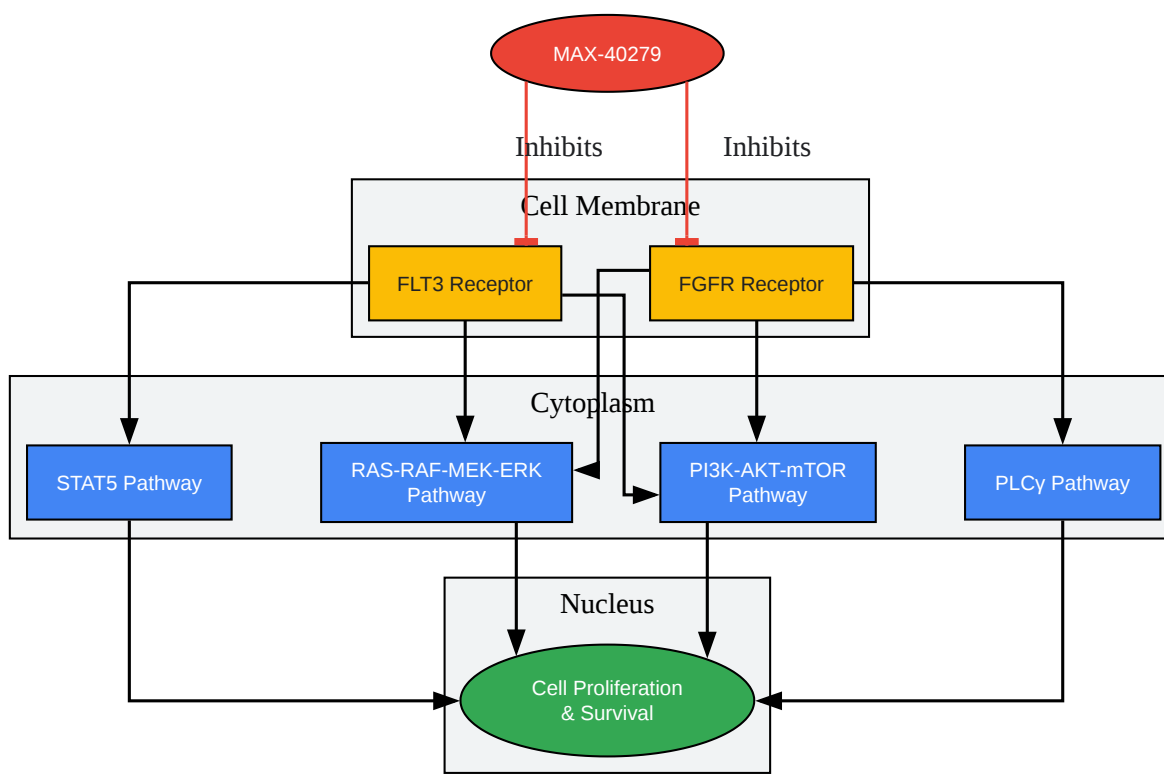
CellTiter-Glo® Assay: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and provides the necessary substrate (luciferin) and enzyme (luciferase) for the production of a luminescent signal that is proportional to the ATP concentration.

Data Presentation

While specific experimental data for **MAX-40279 hemiadipate** is not publicly available in the search results, the following table provides a template for summarizing quantitative data from cell viability assays. Researchers should replace the placeholder values with their experimental findings.

Cell Line	Cancer Type	Assay	Time Point (hrs)	IC50 (nM)
MV4-11	Acute Myeloid Leukemia	MTT	72	[Insert Value]
MV4-11	Acute Myeloid Leukemia	CellTiter-Glo	72	[Insert Value]
MOLM-13	Acute Myeloid Leukemia	MTT	72	[Insert Value]
MOLM-13	Acute Myeloid Leukemia	CellTiter-Glo	72	[Insert Value]
KG-1	Acute Myeloid Leukemia	MTT	72	[Insert Value]
KG-1	Acute Myeloid Leukemia	CellTiter-Glo	72	[Insert Value]
OCI-AML3	Acute Myeloid Leukemia	MTT	72	[Insert Value]
OCI-AML3	Acute Myeloid Leukemia	CellTiter-Glo	72	[Insert Value]

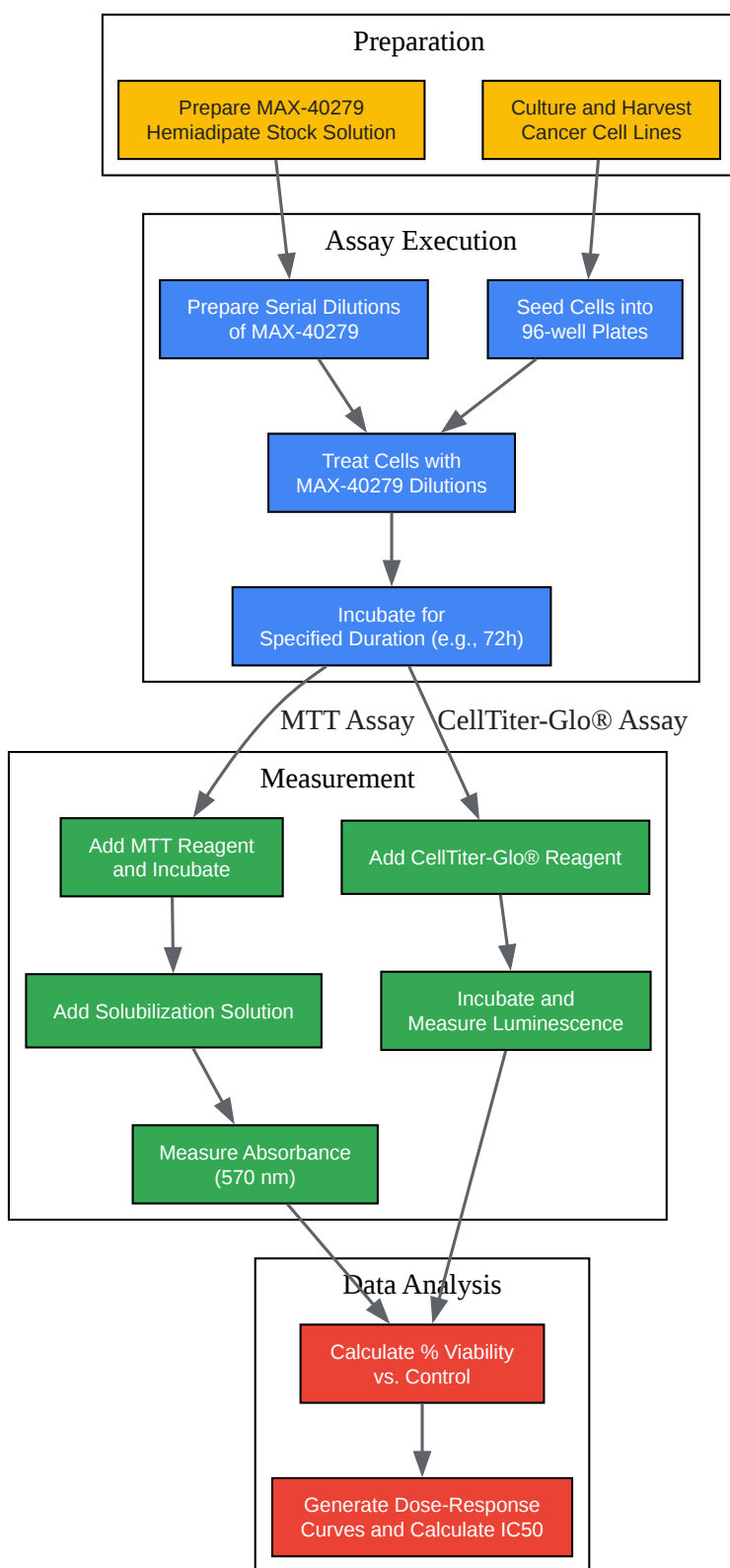
Signaling Pathway Inhibited by MAX-40279



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Figure 1: Simplified signaling pathways inhibited by MAX-40279.

Experimental Workflow for Cell Viability Assays



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Figure 2: General experimental workflow for cell viability assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

- **MAX-40279 hemiadipate**
- Dimethyl sulfoxide (DMSO)
- Cancer cell lines of interest (e.g., MV4-11, MOLM-13)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well flat-bottom plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest exponentially growing cells and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
 - Dilute the cell suspension to the appropriate seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate.

- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of **MAX-40279 hemiadipate** in DMSO.
 - Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
 - Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
- Incubation:
 - Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition and Incubation:
 - After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
- Solubilization and Measurement:
 - Add 100 µL of the solubilization solution to each well.
 - Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals.
 - Incubate the plate at room temperature in the dark for at least 2 hours.
 - Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

- **MAX-40279 hemiadipate**
- DMSO
- Cancer cell lines of interest
- Complete cell culture medium
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Opaque-walled 96-well plates
- Multichannel pipette
- Luminometer

Procedure:

- Cell Seeding:
 - Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
- Compound Preparation and Treatment:
 - Prepare and add the serial dilutions of **MAX-40279 hemiadipate** as described in the MTT assay protocol.
- Incubation:
 - Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

- Assay Reagent Preparation and Addition:
 - Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.
 - Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.
 - Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
- Signal Stabilization and Measurement:
 - Mix the contents of the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.

Data Analysis

- Background Subtraction: Subtract the average absorbance/luminescence of the media-only control wells from all other readings.
- Calculation of Percent Viability:
 - $\text{Percent Viability} = \left(\frac{\text{Absorbance/Luminescence of Treated Cells}}{\text{Absorbance/Luminescence of Vehicle Control Cells}} \right) * 100$
- Dose-Response Curve and IC50 Determination:
 - Plot the percent viability against the logarithm of the MAX-40279 concentration.
 - Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

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References

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